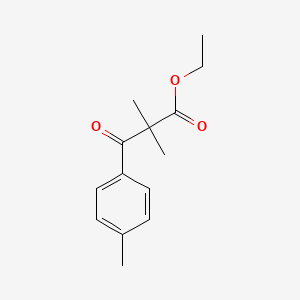
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is characterized by its ester functional group and aromatic ring, making it a versatile compound in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be synthesized through the esterification of 4-methylbenzoyl chloride with ethyl isobutyrate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl alpha-(4-methylbenzoyl)isobutyrate often involves the transesterification of β-keto esters. This method is preferred due to its efficiency and the high yields obtained. The process involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Amides or esters
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ester functionalities.
Industry: It is used in the production of fragrances, flavors, and polymers
Wirkmechanismus
The mechanism of action of ethyl alpha-(4-methylbenzoyl)isobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be compared with similar compounds such as:
Ethyl benzoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and applications.
Methyl alpha-(4-methylbenzoyl)isobutyrate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Isobutyric acid esters: These compounds share the isobutyrate moiety but differ in the aromatic substitution, leading to variations in their uses and reactivity.
This compound stands out due to its unique combination of an aromatic ring and an ester group, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-3-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
QAEOHYIOBJVYET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















